

Thermochemical Properties of Chlorinated Nitrophenols

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Compound of Interest

Compound Name: 3-Chloro-2-methyl-4-nitrophenol

CAS No.: 55289-28-6

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Executive Summary

Chlorinated nitrophenols (CNPs), particularly 2-chloro-4-nitrophenol (2C4NP) and 2,6-dichloro-4-nitrophenol (2,6-DCNP), represent a critical class of intermediates in the synthesis of antineoplastic drugs, fungicides, and uncoupling agents. Their thermodynamic stability is governed by a delicate interplay between the electron-withdrawing nitro group, the lipophilic chlorine atoms, and the hydroxyl moiety.

For drug development professionals, understanding the enthalpy of formation (

) and sublimation (

) of these compounds is vital for:

- Process Safety: Predicting runaway reactions during nitration/chlorination.
- Environmental Fate: Modeling atmospheric transport and aqueous solubility (Henry's Law constants).

- **Metabolic Stability:** Assessing the energy barriers for enzymatic degradation (e.g., by cytochrome P450).

Structural Chemistry & The "Ortho Effect"

The thermochemical behavior of CNPs is distinct from non-substituted phenols due to the Ortho Effect. This phenomenon significantly alters volatility and lattice energy.

Intramolecular Hydrogen Bonding

In isomers where the nitro (

) or chlorine (

) group is ortho to the hydroxyl (

) group, an intramolecular hydrogen bond forms.

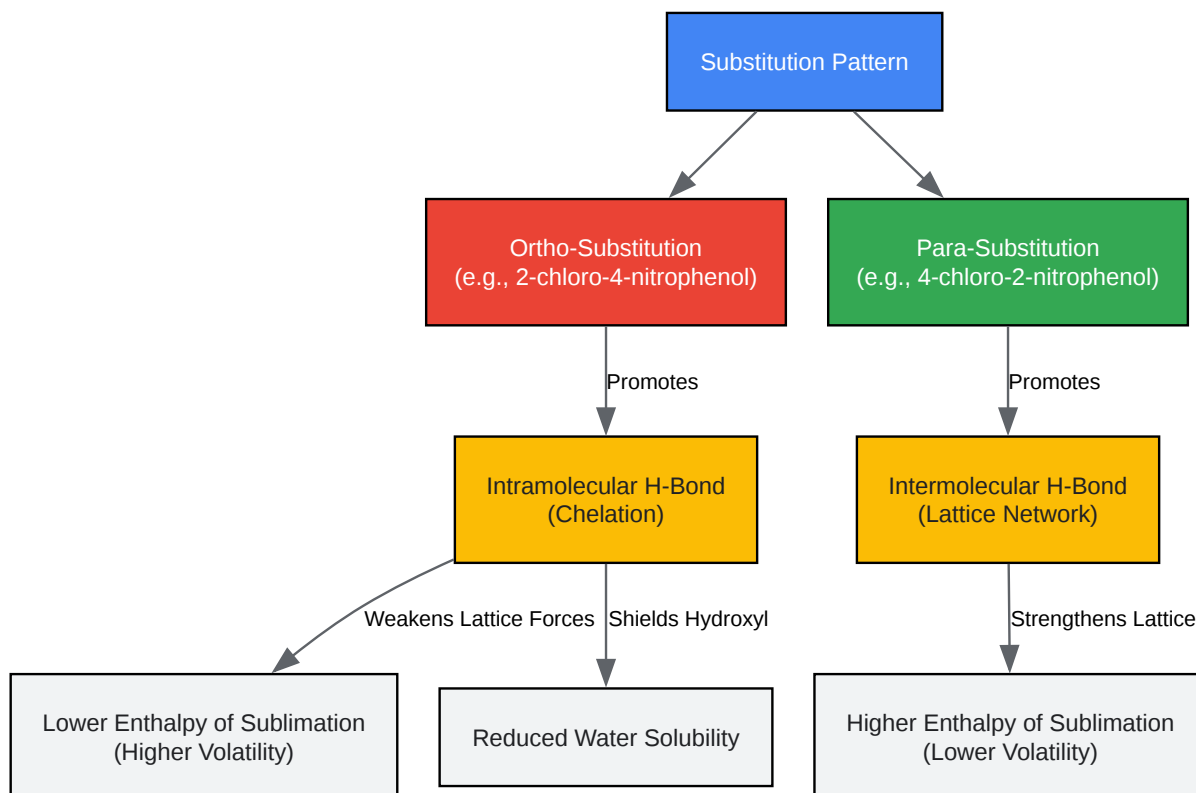
- **2-Nitrophenol derivatives:** Strong

bonding forms a pseudo-six-membered ring. This "locks" the proton, reducing its ability to hydrogen bond with solvent molecules (lowering water solubility) or other crystal lattice molecules (lowering melting point and enthalpy of sublimation).

- **Chlorine Interaction:** While weaker than nitro groups, ortho-chlorine atoms can participate in interactions, further stabilizing specific conformers.

Diagram: Structure-Property Logic

The following diagram illustrates how substitution patterns dictate thermochemical outcomes.



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Caption: Logical flow demonstrating how ortho-substitution favors intramolecular bonding, leading to higher volatility and lower lattice energy compared to para-isomers.

Thermochemical Data Synthesis

The following data summarizes the key physicochemical properties derived from calorimetric studies (e.g., Morais et al., 2007; Ribeiro da Silva et al.).

Table 1: Physicochemical Properties of Key CNP Isomers

Compound	CAS No.[1] [2][3][4][5] [6][7][8]	Melting Point ()	State (STP)	(kJ/mol)	pKa (approx)
2-Chloro-4-nitrophenol	619-08-9	105–106 °C	Solid (Crystalline)	~22.5	5.43
2,6-Dichloro-4-nitrophenol	618-80-4	123–126 °C	Solid (Crystalline)	~24.1	3.68
4-Chloro-2-nitrophenol	89-64-5	87–89 °C	Solid	Variable	6.46

Note: Enthalpies of fusion (

) are approximate and dependent on crystal polymorphs. Acidity (pKa) increases with chlorine substitution due to inductive electron withdrawal.

Enthalpy of Formation Trends

Experimental determination reveals that 2,6-dichloro-4-nitrophenol is thermodynamically more stable than its mono-chlorinated counterparts due to the symmetric stabilization of the aromatic ring, despite the steric crowding. However, the gas-phase enthalpy of formation is generally less negative (less stable) for ortho-substituted isomers compared to para-isomers when correcting for the intramolecular bond, due to steric repulsion between the lone pairs of Oxygen and Chlorine/Nitrogen.

Experimental Methodologies

Obtaining accurate thermochemical data for chlorinated compounds requires specialized protocols to account for the corrosive nature of the combustion products (HCl vs.

).

Rotating Bomb Calorimetry

Standard static bomb calorimetry is insufficient for CNPs. The combustion of chlorine-containing compounds produces a mixture of

and

, the ratio of which is undefined and prevents accurate calculation of

.

The Protocol:

- Apparatus: A rotating bomb calorimeter lined with platinum or tantalum.
- Reducing Agent: A specific volume of arsenious oxide solution () is added to the bomb before sealing.
 - Purpose: It reduces any free chlorine () formed during combustion back to chloride ions (), ensuring a thermodynamically defined final state ().
- Rotation: After ignition, the bomb is rotated axially to wash the combustion gases with the arsenious oxide solution, ensuring complete equilibration.
- Washburn Corrections: Data reduction must account for the heat of solution of , the oxidation of , and the dissolution of .

Knudsen Effusion (Sublimation Enthalpy)

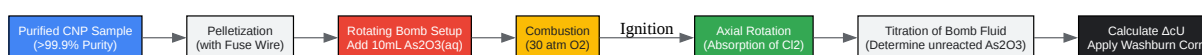
To determine the enthalpy of sublimation (

), which links solid-state data to gas-phase modeling:

- Method: A sample is placed in a Knudsen cell with a small orifice.

- Measurement: The mass loss is measured as a function of temperature (using a quartz crystal microbalance or TGA).
- Calculation: The vapor pressure is derived using the Knudsen equation, and is calculated via the Clausius-Clapeyron relation.[9]

Diagram: Experimental Workflow for CNP Calorimetry



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Caption: Workflow for Rotating Bomb Calorimetry emphasizing the critical step of Arsenious Oxide addition for chlorine reduction.

Environmental & Toxicological Implications

The thermochemical stability of CNPs directly correlates with their environmental persistence.

- Aqueous Solubility: The lower enthalpy of hydration (due to intramolecular H-bonding) in 2-chloro-4-nitrophenol makes it more mobile in soil but less soluble in water compared to non-chlorinated nitrophenols.
- Degradation: High bond dissociation energies (BDE) of the

and

bonds render these compounds resistant to hydrolysis. They are primarily degraded via sulfate radical-based oxidation (SR-AOPs) or enzymatic reduction.

Degradation Pathway (SR-AOP)

Oxidation of 2-chlorophenol by persulfate often yields 2-chloro-4-nitrophenol as a toxic intermediate before ring opening.

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